

Application Notes and Protocols: Synergistic Effects of Enasidenib Mesylate and Azacitidine In Vitro

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Compound of Interest

Compound Name: *Enasidenib Mesylate*

Cat. No.: *B607306*

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Introduction

Enasidenib mesylate, a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and azacitidine, a DNA methyltransferase (DNMT) inhibitor, have demonstrated synergistic anti-leukemic effects in in vitro studies. This combination therapy promotes enhanced cell differentiation and apoptosis in acute myeloid leukemia (AML) cells harboring IDH2 mutations. These application notes provide a summary of the key in vitro findings and detailed protocols for assessing the synergistic effects of this drug combination.

Preclinical in vitro studies have shown that the combination of enasidenib and azacitidine leads to greater-than-additive increases in hemoglobin and a reduction in leukemic stem and progenitor cell populations.^[1] The underlying mechanism involves the cooperative hypomethylation of DNA. Enasidenib inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which in turn reactivates TET (ten-eleven translocation) enzymes. This reactivation leads to an increase in 5-hydroxymethylcytosine (5hmC). Azacitidine, on the other hand, inhibits DNMTs, leading to a decrease in 5-methylcytosine (5mC). The combined action results in a more profound reduction in DNA methylation than either agent alone, ultimately promoting leukemic cell differentiation.^[2]

Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the synergistic effects of enasidenib and azacitidine.

Table 1: Enhanced Differentiation of TF-1 Cells Overexpressing IDH2-R140Q

Treatment	Hemoglobinization (Fold Change vs. Control)	Hemoglobin γ RNA Expression (Fold Change vs. Control)
Enasidenib	Data not available	Data not available
Azacitidine	Data not available	Data not available
Enasidenib + Azacitidine	Enhanced compared to single agents[2]	Enhanced compared to single agents[2]

Table 2: Differentiation of Primary AML Samples (IDH2-R140Q or R172K)

Treatment	CD34+ Cells (% of viable cells)	CD15+ Cells (% of viable cells)
Enasidenib	Data not available	Data not available
Azacitidine	Data not available	Data not available
Enasidenib + Azacitidine	Reduced to a greater extent than single agents[3]	Increased to a greater extent than single agents[3]

Table 3: DNA Methylation Changes in TF-1 Cells Overexpressing IDH2-R140Q

Treatment	5-hydroxymethylcytosine (5hmC) Levels	5-methylcytosine (5mC) Levels	Loci with Increased 5hmC and Reduced 5mC
Enasidenib	Increased[2][3]	Data not available	Data not available
Azacitidine	Data not available	Reduced	7.4%[2][3]
Enasidenib + Azacitidine	Increased	Reduced at a greater number of sites than azacitidine alone[2][3]	25.8%[2][3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of enasidenib and azacitidine on the viability of leukemic cell lines.

Materials:

- Leukemic cell line (e.g., TF-1 with IDH2 mutation)
- Complete culture medium
- **Enasidenib Mesylate**
- Azacitidine
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of $0.5-1.0 \times 10^5$ cells/mL in 100 μ L of complete culture medium.
- Prepare serial dilutions of enasidenib, azacitidine, and the combination of both drugs.
- Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours.
- If using suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells. Carefully aspirate the supernatant.
- Add 100-150 μ L of solubilization solvent to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemic cells treated with enasidenib and azacitidine.

Materials:

- Leukemic cell line or primary AML cells
- **Enasidenib Mesylate**
- Azacitidine

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed 1×10^6 cells in appropriate culture vessels and treat with enasidenib, azacitidine, the combination, or vehicle control for the desired time.
- Harvest the cells, including any floating cells from the supernatant.
- Wash the cells twice with cold PBS by centrifugation at $300 \times g$ for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour of staining.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of leukemic cells following treatment.

Materials:

- Leukemic cell line

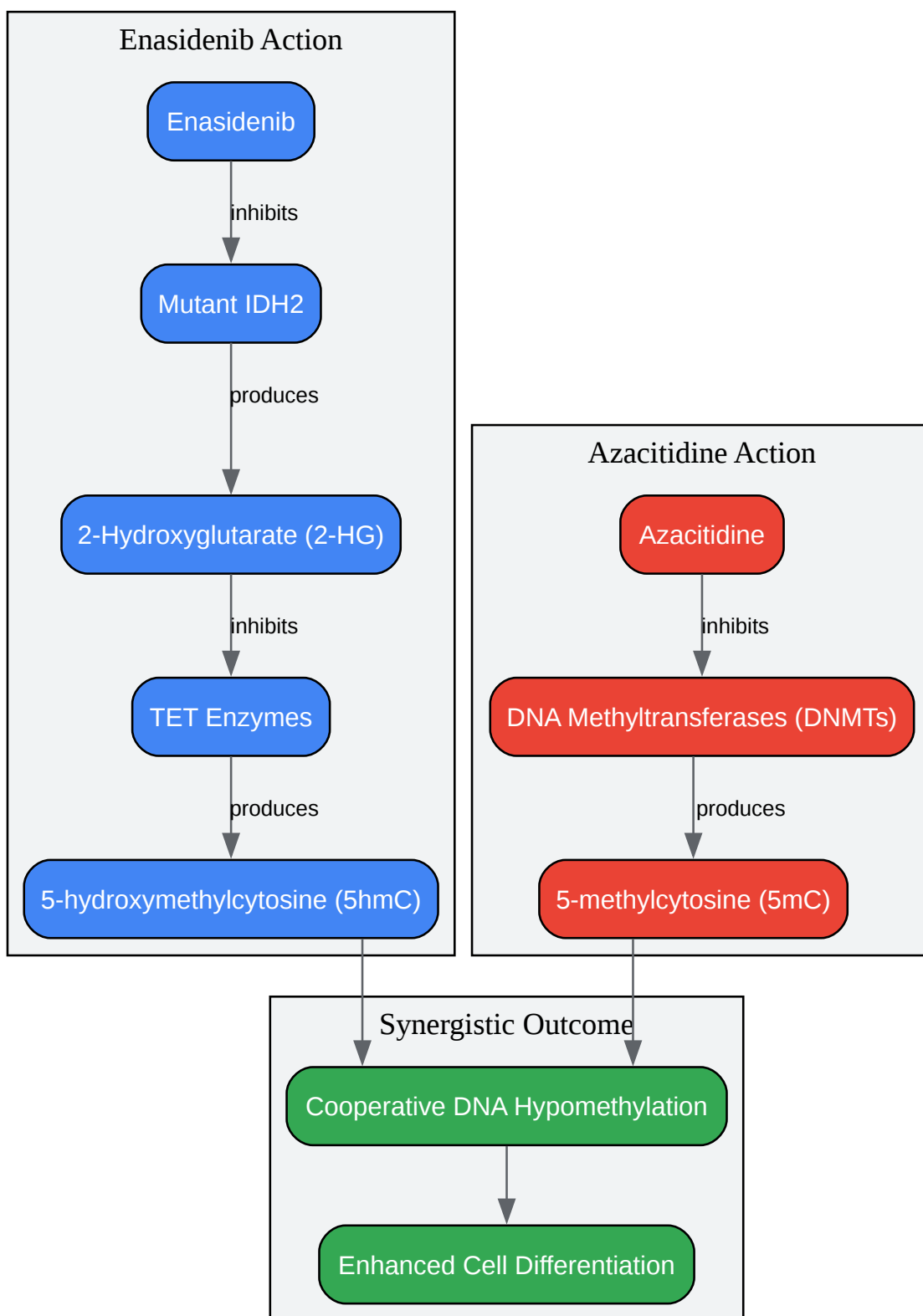
- **Enasidenib Mesylate**
- Azacitidine
- PBS
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Treat approximately 1×10^6 cells with the drugs or vehicle control.
- Harvest and wash the cells once with PBS.
- Fix the cells by resuspending the pellet in 400 μ L of PBS and adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
- Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C.
- Centrifuge the fixed cells and wash twice with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 15-30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
- Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

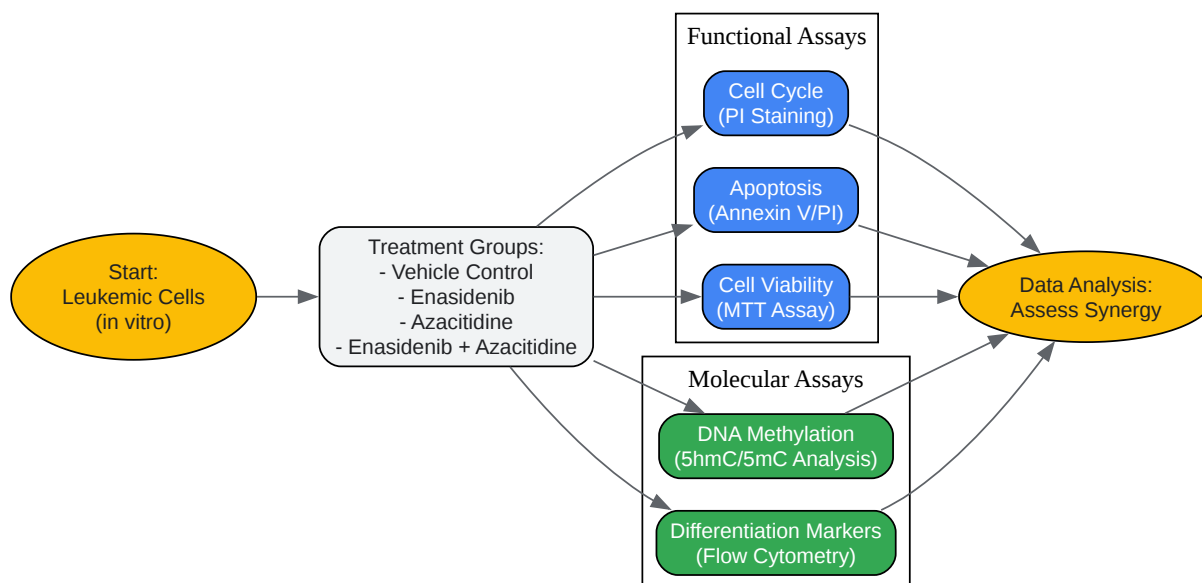
Signaling Pathway



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Caption: Mechanism of synergistic action of Enasidenib and Azacitidine.

Experimental Workflow



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Caption: General workflow for in vitro synergy studies.

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